N-(1-cyanocyclopentyl)-2-[(2,4-dimethoxyphenyl)amino]acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-[(2,4-dimethoxyphenyl)amino]acetamide is a synthetic organic compound that features a cyanocyclopentyl group and a dimethoxyphenylamino group attached to an acetamide backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[(2,4-dimethoxyphenyl)amino]acetamide typically involves the following steps:
Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
Attachment of the dimethoxyphenylamino group: This step involves the reaction of 2,4-dimethoxyaniline with an appropriate acylating agent to form the amide bond.
Final assembly: The intermediate compounds are then coupled under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Conversion of the nitrile to primary amine.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[(2,4-dimethoxyphenyl)amino]acetamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications if found to have biological activity.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopentyl)-2-[(2,4-dimethoxyphenyl)amino]acetamide: can be compared with other acetamide derivatives or compounds with similar functional groups.
This compound: may be unique in its specific combination of functional groups, which could confer distinct biological or chemical properties.
Uniqueness
- The presence of both a cyanocyclopentyl group and a dimethoxyphenylamino group may provide unique steric and electronic properties, potentially leading to novel interactions with biological targets or unique chemical reactivity.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2,4-dimethoxyanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-21-12-5-6-13(14(9-12)22-2)18-10-15(20)19-16(11-17)7-3-4-8-16/h5-6,9,18H,3-4,7-8,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUBIGGUEMHQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC(=O)NC2(CCCC2)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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